Product packaging for Phenazocine hydrobromide(Cat. No.:CAS No. 1239-04-9)

Phenazocine hydrobromide

Cat. No.: B073277
CAS No.: 1239-04-9
M. Wt: 402.4 g/mol
InChI Key: MNMGNPZLUMHSKK-UHFFFAOYSA-N
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Description

Phenazocine hydrobromide is a potent synthetic opioid analgesic belonging to the benzomorphan class, recognized for its high affinity and efficacy as an agonist at mu-opioid receptors. This compound is a critical tool in preclinical research for investigating the complex mechanisms of pain signaling and modulation within the central nervous system. Its primary research value lies in its use as a standard or reference compound in studies aimed at elucidating opioid receptor function, signal transduction pathways, and the physiological responses to opioid receptor activation. Researchers utilize this compound in vitro to characterize receptor binding profiles and in vivo to model and assess analgesic efficacy, contributing significantly to the fundamental understanding of nociception and the development of novel therapeutic agents for pain management. Furthermore, it serves as a valuable pharmacological probe for studying opioid tolerance, dependence, and reward mechanisms, providing insights with implications for both addiction neuroscience and the development of safer analgesics with reduced abuse liability. This product is supplied with comprehensive analytical documentation, including HPLC and NMR data, to ensure identity and purity for reliable and reproducible research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28BrNO B073277 Phenazocine hydrobromide CAS No. 1239-04-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1239-04-9

Molecular Formula

C22H28BrNO

Molecular Weight

402.4 g/mol

IUPAC Name

1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrobromide

InChI

InChI=1S/C22H27NO.BrH/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17;/h3-9,15-16,21,24H,10-14H2,1-2H3;1H

InChI Key

MNMGNPZLUMHSKK-UHFFFAOYSA-N

SMILES

CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br

Isomeric SMILES

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br

Canonical SMILES

CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br

Other CAS No.

58918-34-6

Related CAS

127-35-5 (Parent)

Synonyms

Hydrobromide, Phenazocine
Narphen
Phenazocine
Phenazocine Hydrobromide
Phenbenzorphan
Phenethylazocine

Origin of Product

United States

Chemical Synthesis Methodologies of Phenazocine Hydrobromide and Analogues

Synthetic Approaches to the Benzomorphan (B1203429) Ring System

The cornerstone of phenazocine synthesis lies in the effective construction of the 6,7-benzomorphan skeleton. This bicyclic system, which fuses a benzene (B151609) ring to a partially saturated azocine (B12641756) ring, presents a significant synthetic challenge.

Multi-Step Synthetic Strategies

The classical and most widely recognized approach to the benzomorphan ring system is the Grewe-May synthesis. This multi-step strategy typically commences with a suitably substituted benzyl (B1604629) cyanide. A key sequence involves the alkylation of the benzylic carbon, followed by reduction of the nitrile to a primary amine. This amine then undergoes N-alkylation, often with a cyclic ketone precursor, setting the stage for the crucial cyclization step.

A pivotal reaction in this sequence is an intramolecular electrophilic substitution, where a carbocationic intermediate attacks the electron-rich aromatic ring to form the benzomorphan core. This acid-catalyzed cyclization, often referred to as the Grewe cyclization, is a powerful tool for constructing the bicyclic system. Subsequent functional group manipulations, such as demethylation of ether protecting groups, are then carried out to yield the final phenazocine structure.

Key Reactions in Phenazocine Core Formation

Modern synthetic efforts have sought to improve the efficiency and stereocontrol of benzomorphan synthesis. One notable advancement involves the use of Lewis acid-promoted lithiation and subsequent electrophilic substitution. This methodology allows for the regioselective functionalization of the aromatic ring, providing a convergent route to highly substituted benzomorphans.

In this approach, a directed metalation group, such as an amide or an ether, on the aromatic ring directs an organolithium reagent to deprotonate an adjacent position. The resulting aryllithium species can then react with a suitable electrophile, which contains the components of the second ring. This strategy offers a high degree of control over the substitution pattern of the benzomorphan core.

Enantioselective Synthesis and Resolution of Phenazocine Isomers

Phenazocine possesses a chiral center, and its pharmacological activity resides primarily in the levorotatory (-) isomer. Therefore, the control of stereochemistry is paramount in its synthesis. Two primary strategies are employed to obtain the desired enantiomer: enantioselective synthesis and resolution of a racemic mixture.

Enantioselective synthesis aims to create only the desired stereoisomer from the outset. This can be achieved by using chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed. Chiral catalysts can also be employed to promote enantioselective transformations, such as asymmetric hydrogenations or cyclizations.

Alternatively, a racemic mixture of phenazocine can be synthesized and then separated into its constituent enantiomers through a process called resolution. This is commonly achieved by reacting the racemic base with a chiral acid, such as tartaric acid or camphorsulfonic acid. This reaction forms diastereomeric salts, which have different physical properties, such as solubility, and can be separated by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral acid can be removed to yield the enantiomerically pure phenazocine.

Design and Synthesis of Phenazocine Analogues and Derivatives

The versatile benzomorphan scaffold has been extensively modified to explore structure-activity relationships and to develop new compounds with tailored pharmacological profiles. These modifications typically focus on the N-substituent and the benzomorphan ring system itself.

Modifications to the N-Substituent

The nitrogen atom of the benzomorphan ring is a key site for synthetic modification. The nature of the N-substituent profoundly influences the compound's potency, duration of action, and its balance of agonist and antagonist activity at opioid receptors. The synthesis of these analogues typically involves the N-alkylation of a nor-benzomorphan precursor (a benzomorphan with a hydrogen on the nitrogen) with an appropriate alkyl or aralkyl halide.

N-SubstituentResulting Analogue
MethylMetazocine
CyclopropylmethylCyclazocine
PhenethylPhenazocine

Alterations to the Benzomorphan Ring System

Modifications to the benzomorphan ring system itself have also been a fruitful area of research. These alterations can include the introduction of additional substituents onto the aromatic ring or the aliphatic portion of the molecule, as well as changes to the ring size. The synthesis of these analogues requires the development of new synthetic routes or the adaptation of existing ones to incorporate the desired structural changes from an early stage. For example, starting with a differently substituted benzyl cyanide in the Grewe-May synthesis can lead to a variety of substituted benzomorphans.

Molecular Pharmacology and Receptor Interactions of Phenazocine Hydrobromide

Opioid Receptor Binding and Functional Characterization

The primary mechanism of action for phenazocine involves its interaction with the three main types of opioid receptors: mu (μ), kappa (κ), and delta (δ). patsnap.com These G protein-coupled receptors are integral to the body's system for regulating pain, reward, and other physiological processes. patsnap.comnih.gov

Phenazocine hydrobromide demonstrates a high affinity for and potent agonism at mu-opioid receptors (μ-OR). patsnap.com This interaction is primarily responsible for its strong analgesic effects. patsnap.com When phenazocine binds to and activates μ-OR, it initiates a cascade of intracellular signaling events that inhibit the release of neurotransmitters involved in pain signaling, such as substance P, GABA, and glutamate. patsnap.com This activation leads to the hyperpolarization of neurons, reducing their likelihood of firing and propagating pain signals, which consequently diminishes the perception of pain. patsnap.com

The potent mu-agonist activity of phenazocine is significantly influenced by its chemical structure, specifically the presence of an N-phenethyl substitution, a feature known to enhance μ-opioid activity in many classes of opioid analgesics. wikipedia.org This structural characteristic contributes to phenazocine being a much more potent analgesic compared to other benzomorphan (B1203429) derivatives like pentazocine. wikipedia.org

In addition to its effects at the μ-OR, phenazocine also functions as a partial agonist at kappa-opioid receptors (κ-OR). wikipedia.orgwikipedia.org Agonism at κ-OR can contribute to analgesia, but it is also associated with less desirable effects such as dysphoria and hallucinations, particularly at higher doses. wikipedia.orgwikipedia.org As a partial agonist, phenazocine's activation of the κ-OR is less robust than that of a full agonist. This mixed agonist profile, with strong μ-OR agonism and κ-OR partial agonism, creates a complex pharmacological effect that distinguishes it from μ-selective opioids like morphine. wikipedia.orgpharmacytimes.com

Interactive Data Table: Opioid Receptor Activity Profile of Phenazocine

Receptor Subtype Functional Activity Primary Pharmacological Contribution
Mu-Opioid (μ-OR) High-Affinity Agonist Strong Analgesia, Euphoria wikipedia.orgpatsnap.com
Kappa-Opioid (κ-OR) Partial Agonist Analgesia, potential for Dysphoria/Hallucinations wikipedia.orgwikipedia.org
Delta-Opioid (δ-OR) Minor/Modulatory Activity Minimal direct contribution to primary analgesic effect patsnap.com

Non-Opioid Receptor Interactions and Their Pharmacological Significance

Beyond the classical opioid receptor system, phenazocine's pharmacological actions are also mediated by its interaction with non-opioid receptors, most notably the sigma (σ) receptors.

Sigma (σ) receptors, once erroneously classified as a type of opioid receptor, are now recognized as a distinct class of proteins. nih.govnih.govtocris.com They are subdivided into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes. nih.gov Phenazocine and its enantiomers exhibit significant binding to σ₁ receptors. nih.govmdpi.com

Research into the enantiomers of phenazocine has revealed distinct binding profiles. Both (+)-phenazocine and (-)-phenazocine bind to the σ₁ receptor, but with different affinities. nih.gov Studies have shown that (+)-phenazocine has a significantly higher affinity for the σ₁ receptor compared to its levorotatory counterpart. nih.gov Crucially, binding assays suggest that both enantiomers act as σ₁ receptor antagonists. nih.gov This antagonist profile was confirmed in studies where the effects of a selective σ₁ receptor agonist were able to reveal the underlying σ₁ antagonistic component of phenazocine's activity. nih.gov

Interactive Data Table: Sigma-1 Receptor Binding Affinities of Phenazocine Enantiomers

Enantiomer Binding Affinity (Ki) for σ₁ Receptor Functional Profile at σ₁ Receptor
(+)-Phenazocine 3.8 ± 0.4 nM nih.gov Antagonist nih.gov
(-)-Phenazocine 85 ± 2.0 nM nih.gov Antagonist nih.gov

The characterization of phenazocine as both an opioid agonist and a sigma receptor antagonist has led to the exploration of its dual pharmacological properties. nih.govmdpi.com This mixed profile is significant because the σ₁ receptor has been identified as a system that can modulate opioid-induced analgesia. mdpi.com Specifically, σ₁ receptor antagonists have been shown to potentiate the analgesic effects of opioids. mdpi.com

Advanced Receptor Binding Assay Methodologies in Phenazocine Research

The pharmacological profile of this compound is delineated through a variety of sophisticated receptor binding and functional assay methodologies. These techniques are essential for quantifying the affinity of phenazocine for its target receptors, determining its functional activity upon binding, and establishing the relationship between drug concentration and target engagement in biological systems. Advanced assays provide the foundational data for understanding the compound's mechanism of action at a molecular level.

Radioligand Binding Techniques for Opioid and Sigma Receptors

Radioligand binding assays are a cornerstone in molecular pharmacology, enabling the direct measurement of a ligand's interaction with a receptor. revvity.com These assays utilize a radioactively labeled compound (radioligand) that binds with high affinity and specificity to the target receptor. By measuring the amount of radioligand bound to a tissue preparation (e.g., brain homogenates or membranes from cells expressing the receptor), researchers can determine the density of receptors in the tissue (Bmax) and the radioligand's affinity (Kd). revvity.comsygnaturediscovery.com

In the study of phenazocine, these techniques are critical for characterizing its interactions with both opioid and sigma receptors.

Opioid Receptor Binding: To assess phenazocine's affinity for the different opioid receptor subtypes (μ, δ, κ), subtype-selective radioligands are used. For example, [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is a standard radioligand for labeling μ-opioid receptors.

Sigma Receptor Binding: The characterization of phenazocine's affinity for sigma receptors also employs specific radioligands. nih.gov The sigma-1 (σ₁) receptor is commonly labeled using ³H-pentazocine, a selective high-affinity ligand. nih.govfrontiersin.org For the sigma-2 (σ₂) receptor, the non-selective sigma ligand [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG) is often used in the presence of an unlabeled compound (like (+)-pentazocine) to "mask" or block the σ₁ sites, thereby allowing for the specific measurement of binding to σ₂ receptors. nih.govnih.govfrontiersin.org

These assays are typically performed by incubating the biological preparation with the radioligand until equilibrium is reached. The bound radioligand is then separated from the unbound ligand, usually by rapid filtration, and the radioactivity of the bound complex is quantified using scintillation counting.

Competitive Binding Assay Protocols and Data Analysis

Competitive binding assays are the primary method for determining the affinity of an unlabeled compound, such as phenazocine, for a specific receptor. revvity.comuam.es In this experimental setup, a single concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug (phenazocine). uam.es Phenazocine competes with the radioligand for binding to the target receptor. As the concentration of phenazocine increases, it displaces more of the radioligand, leading to a decrease in measured radioactivity.

The experimental data are plotted as the percentage of specific radioligand binding versus the logarithm of the competitor (phenazocine) concentration. This generates a sigmoidal inhibition curve, from which the IC₅₀ value is determined. The IC₅₀ is the concentration of the competing ligand that displaces 50% of the specifically bound radioligand. revvity.com

While the IC₅₀ value is a measure of a compound's potency in a specific experiment, it is dependent on the experimental conditions, particularly the concentration of the radioligand used. pharmacologycanada.org To determine a true measure of affinity, the IC₅₀ is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation : pharmacologycanada.orgnih.gov

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

Ki is the inhibition constant for the competitor drug (phenazocine), representing its affinity for the receptor.

IC₅₀ is the experimentally determined concentration of the competitor that inhibits 50% of radioligand binding.

[L] is the concentration of the radioligand used in the assay.

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The Ki value is an intrinsic property of the drug-receptor interaction and is independent of the assay conditions, allowing for the comparison of affinities of different compounds across various studies. pharmacologycanada.org Research on the enantiomers of phenazocine has utilized this methodology to determine their binding affinities at the σ₁ receptor. nih.gov

CompoundReceptor TargetBinding Affinity (Ki) in nM
(+)-PhenazocineSigma-1 (σ₁)3.8 ± 0.4
(-)-PhenazocineSigma-1 (σ₁)85 ± 2.0

Data derived from in vitro competitive binding assays against ³H-pentazocine in guinea pig brain homogenates. nih.gov

Investigating Receptor Occupancy in Preclinical Models

Receptor occupancy (RO) studies are crucial for bridging the gap between in vitro binding affinity and in vivo pharmacological effects. These assays measure the percentage of target receptors that are bound by a drug at a given dose and time point in a living system. invivopharm.com This information is vital for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship, helping to determine the doses required to achieve a therapeutic level of target engagement in the central nervous system. psychogenics.commeliordiscovery.com

A common method for determining RO in preclinical models is ex vivo autoradiography. sygnaturediscovery.com The general protocol involves the following steps:

A cohort of animals (e.g., rats or mice) is administered a specific dose of the unlabeled drug, such as phenazocine.

After a predetermined time, allowing for drug absorption and distribution to the brain, the animals are euthanized.

The brains are rapidly removed, frozen, and sliced into thin sections.

These brain sections, containing phenazocine bound to its target receptors, are then incubated in vitro with a radioligand for the same target receptor. invivopharm.com

The amount of radioligand that binds to the sections is quantified using autoradiography.

The presence of phenazocine on the receptors in vivo will block the binding of the subsequently applied radioligand ex vivo. By comparing the radioligand binding in brain sections from phenazocine-treated animals to that in sections from vehicle-treated control animals, the percentage of receptor occupancy can be calculated. For instance, a 70% reduction in radioligand binding in the treated group would indicate 70% receptor occupancy by phenazocine at that dose. researchgate.net

These studies allow researchers to construct dose-occupancy curves, which are essential for selecting appropriate doses for further efficacy and safety studies in preclinical models. nih.gov

Structure Activity Relationships Sar of Phenazocine Hydrobromide and Its Derivatives

Influence of Molecular Stereochemistry on Receptor Selectivity and Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the pharmacological activity of phenazocine. ijpsjournal.comnih.govmdpi.com The spatial orientation of different parts of the molecule dictates its ability to bind to and activate specific receptors, leading to significant differences in the biological effects of its stereoisomers. ankara.edu.trresearchgate.netbiomedgrid.com

Phenazocine exists as a pair of enantiomers, (R)-phenazocine and (S)-phenazocine, which are non-superimposable mirror images of each other. Research has demonstrated that these enantiomers possess distinct pharmacological properties. Generally, the levorotatory enantiomers of N-substituted N-normetazocine derivatives, to which phenazocine belongs, exhibit higher affinity for opioid receptors, while the dextrorotatory enantiomers tend to bind with greater affinity to sigma (σ₁) receptors. nih.gov

Despite this general trend, both enantiomers of phenazocine have shown a mixed opioid/σ₁ receptor profile. nih.gov In vivo studies have indicated that both (+)- and (-)-phenazocine exhibit significant analgesic activity, suggesting a complex interplay between their opioid and sigma receptor interactions. nih.gov The σ₁ antagonistic component of both enantiomers is believed to contribute to their analgesic effects, making them interesting candidates for the development of dual-activity ligands. nih.gov

Table 1: Receptor Binding Affinities of Phenazocine Enantiomers

Enantiomer σ₁ Receptor Affinity (Ki, nM) Opioid Receptor Profile
(+)-Phenazocine 3.8 ± 0.4 Mixed opioid/σ₁
(-)-Phenazocine 85 ± 2.0 Mixed opioid/σ₁

Data sourced from in vitro binding assays. nih.gov

The stereochemistry of the benzomorphan (B1203429) core is a critical determinant of receptor selectivity. The specific spatial arrangement of the substituents at the chiral centers of the phenazocine molecule dictates its orientation within the binding pockets of opioid and sigma receptors. For instance, the prototypical sigma-1 receptor agonist, (+)-N-allylnormetazocine (SKF 10,047), which shares the same benzomorphan skeleton, does not interact with opioid receptors, highlighting the profound impact of both the N-substituent and stereochemistry on receptor preference. nih.gov The cis-configuration of the N-substituent relative to the dimethyl groups on the benzomorphan ring is a key feature influencing the pharmacological profile of phenazocine and its derivatives. nih.gov

Role of N-Substituent Modifications in Opioid Receptor Activity

The substituent attached to the nitrogen atom of the benzomorphan nucleus is a major determinant of the pharmacological activity of phenazocine derivatives. nih.govnih.gov Modifications at this position can significantly alter the compound's affinity, selectivity, and efficacy at different opioid receptor subtypes. nih.gov

The N-phenethyl group in phenazocine plays a crucial role in its potent activity at the mu (μ) opioid receptor. researchgate.netnih.gov The replacement of the N-methyl group in related benzomorphans with an N-phenethyl substituent has been shown to enhance μ-opioid receptor binding affinity and agonist potency. researchgate.net This enhancement is attributed to the ability of the phenethyl group to interact with a specific binding pocket within the μ-opioid receptor, leading to a more favorable and stable ligand-receptor complex. researchgate.net Studies on various opioid scaffolds have consistently demonstrated that the N-phenethyl moiety contributes to increased antinociceptive potency compared to their N-methyl counterparts. nih.govresearchgate.net

Benzomorphan Core Modifications and Resultant Pharmacological Profiles

The benzomorphan scaffold of phenazocine provides a versatile template for structural modifications aimed at achieving specific pharmacological profiles. nih.govunisi.it Alterations to this core structure can lead to compounds with varying degrees of agonist or antagonist activity at different opioid receptors. nih.gov For example, the prototypical benzomorphan, metazocine, which has an N-methyl substituent, acts as a μ-opioid receptor agonist but also interacts with the kappa (κ) opioid receptor, leading to undesirable side effects. nih.gov The design of phenazocine, with its N-phenethyl group, was an effort to mitigate these side effects while retaining potent analgesia. nih.gov Further modifications, such as introducing substituents on the aromatic ring of the N-phenethyl moiety or altering the length of the N-alkyl chain, have been explored to fine-tune the potency and efficacy of these compounds. nih.gov

Table 2: Impact of N-Substituent on Benzomorphan Pharmacological Profile

Compound N-Substituent Primary Receptor Interaction Resultant Activity
Metazocine Methyl μ-opioid, κ-opioid Agonist (with side effects)
Pentazocine Dimethylallyl μ-opioid, κ-opioid Agonist/Antagonist
(+)-N-allylnormetazocine (SKF 10,047) Allyl σ₁ Agonist (non-opioid)
Phenazocine Phenethyl μ-opioid, σ₁ Agonist

This table provides a comparative overview of how different N-substituents on the benzomorphan core influence receptor interaction and activity. nih.gov

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods and Quantitative Structure-Activity Relationship (QSAR) modeling have become valuable tools in understanding the complex interplay between the chemical structure of phenazocine derivatives and their biological activity. jmchemsci.comkcl.ac.ukmdpi.com QSAR studies aim to establish a mathematical relationship between the physicochemical properties of a series of compounds and their pharmacological effects. nih.gov

These models can help to identify the key structural features that are essential for high-affinity binding to opioid receptors and to predict the activity of novel, unsynthesized compounds. jmchemsci.com By analyzing parameters such as molecular shape, electronic properties, and hydrophobicity, QSAR models can guide the rational design of new phenazocine analogs with improved potency and selectivity. kcl.ac.ukmdpi.com For instance, 3D-QSAR models can provide insights into the three-dimensional aspects of the ligand-receptor interaction, highlighting the importance of steric and electronic complementarity between the drug molecule and its binding site. nih.gov While specific QSAR studies solely focused on phenazocine hydrobromide are not extensively detailed in the provided context, the principles of QSAR are widely applied to the broader class of benzomorphan opioids to guide drug discovery efforts. unisi.it

Development of Predictive Models for Phenazocine Analogues

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, offers a powerful tool to understand the correlation between the chemical structure of phenazocine analogues and their biological activity. These models aim to establish a mathematical relationship that can be used to predict the potency of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.

One of the most prominent techniques in this area is the Comparative Molecular Field Analysis (CoMFA) . CoMFA is a 3D-QSAR method that correlates the biological activity of a series of compounds with their steric and electrostatic fields. To develop a CoMFA model for phenazocine analogues, the following steps are typically undertaken:

Selection of a Training Set: A series of phenazocine derivatives with a wide range of biological activities (e.g., binding affinities to opioid receptors) is selected.

Molecular Modeling and Alignment: The 3D structures of these molecules are generated and aligned based on a common scaffold, which for phenazocine would be the benzomorphan ring system.

Calculation of Molecular Fields: The aligned molecules are placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point.

Partial Least Squares (PLS) Analysis: The calculated field values are then correlated with the biological activity data using PLS analysis to generate a QSAR equation.

The resulting CoMFA model can be visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a contour map might indicate that a bulky substituent at a particular position on the N-phenethyl group of phenazocine would be beneficial for its analgesic potency.

Another related and powerful 3D-QSAR method is the Comparative Molecular Similarity Indices Analysis (CoMSIA) . In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the molecular properties influencing the ligand-receptor interaction. The development of a CoMSIA model for phenazocine analogues would follow a similar procedure to CoMFA, but with the inclusion of these additional descriptor fields.

The predictive power of these models is rigorously evaluated through various validation techniques, including cross-validation and the use of an external test set of molecules that were not used in the model generation. A statistically robust and predictive QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Table 1: Illustrative Steps in Developing a 3D-QSAR Model for Phenazocine Analogues

StepDescriptionKey Considerations
1. Data Set Selection A diverse set of phenazocine derivatives with experimentally determined biological activities (e.g., Ki values for µ-opioid receptor) is compiled.The range of activity should be broad, and the structural diversity should be sufficient to derive a meaningful correlation.
2. Molecular Modeling The 3D structures of all molecules in the dataset are built and their low-energy conformations are determined.The accuracy of the molecular structures is critical for the reliability of the model.
3. Structural Alignment The molecules are superimposed based on a common structural feature, such as the rigid benzomorphan backbone of phenazocine.The alignment rule should be consistent and chemically meaningful.
4. Descriptor Calculation Steric, electrostatic, and other relevant fields (for CoMSIA) are calculated around the aligned molecules.The choice of probe atom and the grid spacing can influence the results.
5. Statistical Analysis Partial Least Squares (PLS) analysis is used to correlate the descriptor fields with the biological activity.The model's statistical significance (e.g., q², r²) and predictive ability (e.g., r²_pred) are assessed.
6. Model Validation The model is validated internally (e.g., cross-validation) and externally (using a test set of compounds) to ensure its robustness and predictive power.A good model should have high statistical parameters and accurately predict the activity of the test set compounds.

Molecular Descriptors Correlating with Biological Activity

The biological activity of phenazocine and its derivatives is governed by a combination of molecular properties, which can be quantified using molecular descriptors. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. Identifying the descriptors that have a strong correlation with analgesic potency is a key aspect of SAR studies.

Key Molecular Descriptors for Phenazocine Analogues:

N-Substituent Properties: The nature of the substituent on the nitrogen atom of the benzomorphan ring is a critical determinant of activity. For phenazocine, the N-phenethyl group is known to significantly enhance µ-opioid receptor agonist activity compared to smaller alkyl groups. Descriptors related to the size, shape, and electronic properties of this group are therefore of paramount importance.

Steric Descriptors: Parameters such as molecular volume, surface area, and specific steric parameters (e.g., Taft's Es) of the N-substituent can quantify its bulkiness.

Electronic Descriptors: The electronic nature of the N-substituent, including its ability to engage in cation-π interactions, can be described by parameters like Hammett constants (σ) for substituted phenyl rings.

Hydrogen Bonding Capacity: The phenolic hydroxyl group on the benzomorphan ring is a key pharmacophoric feature, acting as a hydrogen bond donor. Descriptors that quantify the strength and accessibility of this hydrogen bond are important for receptor binding.

The relationship between these descriptors and biological activity can be elucidated through QSAR studies. For example, a QSAR equation might reveal a positive correlation between the van der Waals volume of the N-substituent and the analgesic potency, up to a certain limit, suggesting an optimal size for this group to fit into the receptor's binding pocket.

Table 2: Examples of Molecular Descriptors and Their Potential Influence on the Biological Activity of Phenazocine Analogues

Descriptor ClassSpecific DescriptorPotential Influence on Activity
Electronic Hammett constant (σ) of N-phenethyl ring substituentsModulates the electronic density of the aromatic ring, potentially affecting cation-π interactions with the receptor.
Partial atomic chargesInfluences electrostatic interactions with the receptor binding site.
Steric Molar Refractivity (MR) of N-substituentReflects the volume and polarizability of the substituent, indicating the required size for optimal receptor fit.
Taft Steric Parameter (Es)Quantifies the bulkiness of substituents, helping to define the spatial constraints of the binding pocket.
Hydrophobic LogP (Octanol-water partition coefficient)Determines the ability of the molecule to cross biological membranes, including the blood-brain barrier.
Hydrophobic field (in CoMSIA)Identifies regions where hydrophobic character is favorable or unfavorable for activity.
Topological Connectivity Indices (e.g., Chi indices)Describe the degree of branching and connectivity in the molecule, which can relate to its overall shape and flexibility.
Wiener IndexRelates to the compactness of the molecular structure.
Hydrogen Bonding Hydrogen Bond Donor/Acceptor fields (in CoMSIA)Highlights the importance of specific hydrogen bonding interactions for receptor binding, particularly involving the phenolic hydroxyl group.

By systematically modifying the structure of phenazocine and its derivatives and correlating these changes with biological activity through the lens of predictive models and molecular descriptors, a comprehensive understanding of the SAR can be achieved. This knowledge is invaluable for the design of new analgesics with improved potency and a more favorable side-effect profile.

Preclinical Pharmacological Characterization in Research Models

Comparative Analgesic Potency Assessments in vivo

In vivo studies have been instrumental in quantifying the analgesic efficacy of phenazocine hydrobromide, often in comparison to established opioids.

Preclinical assessments have consistently demonstrated that phenazocine is a potent analgesic. The potency of phenazocine is influenced by its stereochemistry. The (R)-enantiomer of phenazocine exhibits an analgesic potency that is approximately twenty times greater than that of morphine. wikipedia.org In contrast, the (S)-enantiomer is about four times as potent as morphine. wikipedia.org In rodent models, specifically the hot-plate test, phenazocine has been shown to be 20-fold more potent than morphine. vulcanchem.com

CompoundRelative Potency to MorphineTest Model
(R)-Phenazocine~20 timesGeneral Analgesic Assays
(S)-Phenazocine~4 timesGeneral Analgesic Assays
Phenazocine (unspecified enantiomer)20 timesHot-Plate Test (Rodents)

Neuropharmacological Mechanisms Underlying Phenazocine Action

The analgesic effects of phenazocine are rooted in its interactions with the central nervous system at a molecular level.

Phenazocine primarily exerts its effects by acting as a high-affinity agonist at mu (μ)-opioid receptors, and to a lesser extent at kappa (κ) and delta (δ) receptors. patsnap.com The binding and activation of these receptors, particularly the μ-opioid receptors, initiate a cascade of intracellular events that lead to the inhibition of neurotransmitter release. patsnap.com This includes the suppression of key neurotransmitters involved in the transmission of pain signals, such as substance P, gamma-aminobutyric acid (GABA), and glutamate. patsnap.com By reducing the release of these excitatory neurotransmitters from the presynaptic terminals of nociceptive neurons, phenazocine effectively dampens the transmission of pain signals to higher brain centers. patsnap.commdpi.com

The activation of opioid receptors by phenazocine also leads to neuronal hyperpolarization. patsnap.com This occurs through the modulation of ion channel activity. Specifically, opioid receptor activation increases the conductance of potassium (K+) channels, leading to an efflux of positively charged potassium ions from the neuron. tg.org.au Concurrently, it inhibits the opening of voltage-sensitive calcium (Ca2+) channels, reducing the influx of positively charged calcium ions. tg.org.au The net effect of these ionic shifts is a more negative intracellular environment, or hyperpolarization, which makes the neuron less likely to reach the threshold for firing an action potential and propagating pain signals. patsnap.com

Investigations into Visceral Smooth Muscle Effects in Preclinical Models

The effects of phenazocine on smooth muscle, particularly in the gastrointestinal and biliary systems, have been a key area of preclinical investigation.

Metabolism and Pharmacokinetic Studies in Research Models

Characterization of Metabolic Pathways and Enzyme Systems

The metabolism of phenazocine is characterized by several key enzymatic reactions that occur predominantly in the liver. These transformations are categorized into Phase I and Phase II reactions, which work in sequence to detoxify and eliminate the compound from the body.

The initial steps in the breakdown of phenazocine involve Phase I metabolic transformations, primarily N-dealkylation and hydroxylation. N-dealkylation refers to the removal of the phenethyl group attached to the nitrogen atom of the benzomorphan (B1203429) ring structure. This process is a common metabolic pathway for many opioid compounds.

Hydroxylation, the addition of a hydroxyl (-OH) group, is another significant metabolic route. This can occur on the aromatic ring of the phenazocine molecule, leading to the formation of phenolic metabolites. Studies on related benzomorphan compounds have shown that hydroxylation is a key step in their metabolism. For instance, research on other benzomorphans has identified hydroxylated metabolites, indicating this is a likely pathway for phenazocine as well. nih.govwikipedia.org The introduction of these polar groups increases the water solubility of the molecule, preparing it for subsequent conjugation reactions.

The enzymatic processes of demethylation and hydroxylation are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. mdpi.com While specific studies pinpointing the exact CYP isoenzymes responsible for phenazocine metabolism are not extensively detailed in available literature, data from related opioids and benzomorphans suggest the involvement of several key enzymes.

For many opioids, isoforms such as CYP3A4, CYP2D6, CYP2C9, and CYP2C19 are the principal catalysts in Phase I metabolism. ojp.govnih.govnih.gov Research on other benzomorphan derivatives indicates that CYP2B6 and CYP2C19 may also play a role in their metabolism. core.ac.uk Given the structural similarities, it is plausible that these isoenzymes are also involved in the biotransformation of phenazocine. The activity of these enzymes can vary significantly between individuals due to genetic polymorphisms, which can account for inter-individual differences in drug response. netce.com

Table 1: Key Cytochrome P450 Isoenzymes in Opioid Metabolism This table is based on general opioid metabolism and may not be fully representative of phenazocine specifically.

CYP IsoenzymeCommon Opioid SubstratesPotential Role in Phenazocine Metabolism
CYP3A4Methadone, Fentanyl, BuprenorphineLikely involved in N-dealkylation. ojp.gov
CYP2D6Codeine, Tramadol, OxycodonePotential role, though its significance for phenazocine is not established. nih.gov
CYP2B6Methadone, PropofolMay contribute to the metabolism of benzomorphans. nih.govcore.ac.uk
CYP2C9/CYP2C19Ibuprofen (CYP2C9), Diazepam (CYP2C19)Possible involvement based on studies of related opioid structures. ojp.govcore.ac.uk

Biotransformation of drugs like phenazocine is a two-stage process. abdn.ac.uk

Phase I Biotransformation: As previously mentioned, Phase I reactions for phenazocine are dominated by oxidation, specifically N-dealkylation and hydroxylation, catalyzed by CYP enzymes. mdpi.comamazonaws.com These reactions introduce or unmask functional groups (e.g., -OH, -NH2) on the drug molecule. drughunter.com This initial step does not always result in detoxification; in some cases, metabolites can be pharmacologically active. The primary goal of Phase I is to make the lipophilic drug molecule more polar and a suitable substrate for Phase II reactions.

Phase II Biotransformation: Following Phase I, the modified phenazocine metabolites undergo Phase II conjugation reactions. abdn.ac.ukdrughunter.com In these reactions, an endogenous substance is attached to the functional group introduced during Phase I. For phenazocine, which possesses a phenolic hydroxyl group (either intrinsically or formed during Phase I), the most probable Phase II reaction is glucuronidation. nih.govmdpi.com This process involves the enzyme UDP-glucuronosyltransferase (UGT), which conjugates glucuronic acid to the hydroxyl group, forming a highly water-soluble glucuronide conjugate. nih.govdrughunter.comupol.cz Another potential, though often less common, conjugation pathway for phenolic compounds is sulfation, catalyzed by sulfotransferase (SULT) enzymes. nih.govupol.cz These conjugation reactions significantly increase the hydrophilicity of the metabolites, which facilitates their excretion from the body via urine or bile. abdn.ac.ukmdpi.com Studies on other benzomorphans have confirmed the formation of phenolic glucuronides, which are then excreted in the bile. nih.gov

Application of In Vitro and In Silico Metabolic Models

To study the metabolic pathways of phenazocine without administering it to living organisms, researchers utilize in vitro and in silico models. These models provide valuable insights into metabolic stability, metabolite identification, and the enzymes involved.

In vitro models are essential tools in drug metabolism research and include subcellular fractions and cell-based systems. nih.govresearchgate.net

Subcellular Fractions: Human liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and are a primary tool for studying Phase I metabolism because they contain a high concentration of CYP enzymes. nih.govresearchgate.netwebpoisoncontrol.org Incubating phenazocine with human liver microsomes in the presence of necessary cofactors like NADPH allows researchers to identify Phase I metabolites, determine the rate of metabolism, and perform enzyme inhibition studies to identify which CYP isoenzymes are involved. nih.govfrontiersin.org Liver cytosol, the soluble portion of the cytoplasm, contains Phase II enzymes like SULTs and is used to study sulfation reactions. frontiersin.org

Cell-Based Models: Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment. mdpi.comnih.gov These cells can be used in suspension for short-term studies or in culture for longer-term experiments. naturalproducts.net Long-term models, such as co-cultures or specialized cell lines like HepaRG, allow for the investigation of slower metabolic pathways and enzyme induction. naturalproducts.net Permeabilized hepatocytes are a newer tool that allows compounds with poor membrane permeability direct access to intracellular enzymes, which can be useful for certain research applications. shu.ac.uk These models can be used to study the complete metabolic profile of phenazocine, from initial Phase I transformations to subsequent Phase II conjugations.

In silico models use computer algorithms to predict the metabolic fate of a chemical based on its structure. nih.govfrontiersin.orgresearchgate.net These computational tools can predict the likely sites on a molecule where metabolism will occur (Sites of Metabolism, or SOMs). nih.gov This helps to guide experimental studies and to understand the potential for the formation of active or reactive metabolites.

Models like BioTransformer, Meteor, and others utilize databases of known metabolic reactions to predict the metabolites of new compounds. frontiersin.org The FAME 3 (Fast MEtabolizer) model, for example, is a machine learning-based tool that predicts both Phase I and Phase II SOMs. It is trained on a large database of metabolic transformations and can predict which atoms in a molecule are most likely to be modified by metabolic enzymes. nih.gov For a compound like phenazocine, such models could predict the likelihood of hydroxylation at various positions on the aromatic ring and the susceptibility of the N-phenethyl group to dealkylation. These predictions can then be verified through in vitro experiments. frontiersin.orgmdpi.com

Pharmacokinetic Modeling in Research Systems

Pharmacokinetic modeling for phenazocine and its derivatives in research settings aims to predict the absorption, distribution, metabolism, and excretion (ADME) of the compound. In silico tools and computational methods are often employed to simulate these parameters before or alongside in vivo studies.

One approach involves the use of software like the SwissADME tool to predict the ADMET parameters for phenazocine enantiomers. researchgate.net Such simulations provide initial estimates of the compound's behavior in a biological system. These computational models are built on large datasets of known compounds and can predict properties like gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. researchgate.net

While specific, complex pharmacokinetic models for phenazocine are not extensively detailed in publicly available research, the methodologies for creating such models are well-established in pharmaceutical science. These often involve non-compartmental or compartmental analysis of data obtained from animal studies. mdpi.com Modern approaches, such as graph-based mathematical models, are also being developed to simulate the pharmacokinetics of drugs, offering a way to handle the complexity of in vivo systems. biorxiv.org

In vivo studies using radiolabeled compounds, such as with tritium (B154650) ([³H]), allow for the tracking of the compound and its metabolites through the body. For instance, studies with analogs have shown that plasma concentrations can decrease rapidly after administration, indicating distinct pharmacokinetic profiles between blood and target tissues like the brain. nih.gov Techniques like Positron Emission Tomography (PET) imaging, combined with arterial blood sampling and HPLC analysis, represent advanced methods for quantifying the parent drug and its metabolites, leading to the determination of key pharmacokinetic parameters through non-compartmental modeling. mdpi.com

Table 1: Approaches to Pharmacokinetic Modeling in Research

Modeling ApproachDescriptionApplication in Research
In Silico ADMET Simulation Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Used for early assessment of drug-like properties of compounds like phenazocine enantiomers. researchgate.net
Non-Compartmental Analysis Mathematical analysis of time-concentration data to determine key pharmacokinetic parameters without assuming a specific compartmental model.A standard method used to analyze data from in vivo studies to determine parameters like half-life and clearance. mdpi.com
Radiolabeling Studies Use of radioactive isotopes to trace the distribution and metabolism of a compound in vivo.Allows for differentiation between the parent compound and its metabolites in various tissues and fluids. nih.gov
PET Imaging A non-invasive imaging technique that uses radiotracers to visualize and quantify physiological processes.Enables dynamic investigation of drug distribution, metabolism, and elimination in living animal models. mdpi.com

Elimination Pathways and Metabolite Excretion in Research Models

The elimination of phenazocine from the body in research models occurs following extensive metabolic transformation. patsnap.com The liver is the primary site for the metabolism of phenazocine. patsnap.com The main biotransformation reactions are demethylation and hydroxylation. patsnap.com These processes are part of the body's general mechanism to convert chemical compounds into more water-soluble (hydrophilic) substances that can be more easily excreted. researchgate.net

Following hepatic metabolism, the resulting metabolites are primarily excreted from the body through the kidneys and subsequently eliminated in the urine. patsnap.comresearchgate.net The elimination half-life of phenazocine hydrobromide in research models has been noted to be in the range of 2 to 6 hours, though this can be influenced by individual metabolic rates and other physiological factors. patsnap.com

Studies on related benzomorphan compounds, such as pentazocine, in rat models have identified multiple metabolites in urine, including unchanged drug and various oxidized and conjugated forms. jst.go.jp While the specific metabolites of phenazocine are not as exhaustively detailed in the provided research, the pathways are expected to follow similar principles of opioid metabolism. The general process of drug biotransformation involves Phase I reactions (like oxidation/demethylation) and Phase II reactions (like glucuronidation), which result in inactive metabolites that are readily excreted. researchgate.net

Table 2: Summary of Phenazocine Elimination in Research Models

ParameterFindingSource
Primary Site of Metabolism Liver patsnap.com
Primary Metabolic Pathways Demethylation, Hydroxylation patsnap.com
Primary Route of Excretion Renal (via kidneys) patsnap.com
Elimination Half-Life 2 to 6 hours patsnap.com

Advanced Analytical Methodologies for Phenazocine Hydrobromide Research

Chromatographic Techniques for Analysis and Quantification

Chromatographic methods are indispensable for separating phenazocine hydrobromide from complex mixtures and accurately determining its concentration. These techniques are foundational in both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of phenazocine. In GC-MS, the compound is first vaporized and separated based on its volatility and interaction with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which bombards them with electrons, causing fragmentation into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification.

This compound has been used as an internal standard in the gas-chromatographic separation of the trimethylsilyl (B98337) derivatives of other opioids, such as morphine and codeine. rsc.org This application underscores the stable and predictable behavior of phenazocine under GC conditions. The National Institute of Standards and Technology (NIST) maintains mass spectrometry data for phenazocine, which serves as a crucial reference for its identification in unknown samples. nih.gov The development of a robust GC-MS method is essential for the precise and sensitive detection of phenazocine and its metabolites in biological matrices like urine and hair, often following extraction and derivatization. researchgate.net

Key GC-MS Data for Phenazocine:

ParameterValue
NIST Number379800
Total Peaks102
m/z Top Peak230
Second m/z Peak231
Source: PubChem. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

For the analysis of phenazocine in complex biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity. nih.gov This technique is particularly advantageous for non-volatile or thermally fragile compounds that are not well-suited for GC-MS. In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. The use of two mass analyzers in tandem (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions, significantly reducing background noise and improving detection limits. nih.gov

LC-MS/MS methods are crucial for the quantification of opioids in various human tissues, providing valuable pharmacokinetic and pharmacodynamic information. nih.gov The development of such methods requires careful validation, including assessments of linearity, accuracy, precision, recovery, and matrix effects, to ensure reliable results for clinical and toxicological studies. nih.govnih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC x GC) for Drug Identification

Comprehensive two-dimensional gas chromatography (GC x GC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. This technique employs two different capillary columns with distinct separation mechanisms, connected by a modulator. The effluent from the first column is trapped, focused, and then rapidly re-injected onto the second, shorter column. This process creates a highly detailed two-dimensional chromatogram, which can resolve co-eluting peaks from complex mixtures.

The application of GC x GC has been recognized for its ability to improve the resolution of complex matrices, making it a valuable tool in drug analysis. open.ac.uk In the context of forensic science, GC x GC can aid in the identification of minor components in street drugs, which can be crucial for sourcing and profiling. The detection of phenazocine in complex samples can be significantly improved using this high-resolution technique. open.ac.uk

Spectroscopic and Diffraction Techniques for Structural Elucidation of Research Compounds

Spectroscopic and diffraction methods are vital for determining the precise three-dimensional structure of this compound and its derivatives. This information is fundamental to understanding its chemical properties and biological activity.

Infrared (IR) Spectrophotometry and Spectral Analysis

Infrared (IR) spectrophotometry is a technique that measures the absorption of infrared radiation by a molecule. Different functional groups within a molecule vibrate at specific frequencies, resulting in a unique IR spectrum that can be used for identification. For this compound, IR spectroscopy provides valuable information about its structural features.

FTIR (Fourier Transform Infrared) spectra of this compound can be obtained using techniques such as preparing a potassium bromide (KBr) wafer containing the sample. nih.gov The resulting spectrum displays characteristic absorption bands that correspond to the various bonds within the phenazocine molecule. Research has identified different crystalline forms of this compound, each with its own distinct infrared curve. researchgate.netlookchem.com These spectral differences are crucial for identifying the specific polymorphic form of the compound.

Reported IR Data for this compound:

TechniqueSource of Sample
KBr WAFERGlaxoSmithKline, Philadelphia, Pennsylvania
Source: PubChem. nih.gov

X-ray Crystallography for Derivative Structure Determination

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline solid at the atomic level. researchgate.net This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing this pattern, scientists can calculate the precise positions of each atom in the molecule.

For this compound, X-ray diffraction data is available for its different crystalline forms. researchgate.netlookchem.com This information is critical for understanding the solid-state properties of the drug and how they might influence its stability and formulation. The determination of the crystal structure of phenazocine derivatives has been instrumental in elucidating structure-activity relationships within the benzomorphan (B1203429) class of analgesics. core.ac.uk

Identified Crystalline Forms of this compound:

Crystalline FormStability in Aqueous SolutionsStability in Anhydrous Systems
Form ALess StableDominant
Form BLess StableDominant
Form CMost StableLess Dominant

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in chemical research, offering detailed information about the molecular structure of a compound. researchgate.net It is a non-destructive method that allows for the characterization of molecules in solution, providing insights into the chemical environment of individual atoms. mtoz-biolabs.com The principles of NMR are based on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies. mtoz-biolabs.com Analysis of these resonance frequencies, known as chemical shifts, along with coupling patterns, provides a definitive fingerprint of a molecule's structure and connectivity. mtoz-biolabs.comresearchgate.net

For Phenazocine, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized to confirm its complex benzomorphan structure. The data obtained from these analyses are critical for verifying the successful synthesis of the compound and for ensuring its purity. A study detailing a three-step synthesis of (±)-Phenazocine reported its characterization using NMR spectroscopy. researchgate.net The recorded chemical shifts are indicative of the specific electronic environment of each proton and carbon atom within the molecule. researchgate.net

Below is a table summarizing the reported NMR data for (±)-Phenazocine in a deuterated chloroform (B151607) (CDCl₃) solvent. researchgate.net

Interactive Table 1: NMR Spectroscopic Data for (±)-Phenazocine

Nucleus Type Chemical Shift (δ) in ppm
¹H Proton 0.91 (d, 3H), 1.34 (s, 3H), 1.41 (m, 1H), 1.82 (dd, 1H), 1.9 (m, 1H), 2.1 (d, 1H), 2.47 (m, 1H), 2.61 (dd, 1H), 2.65 (m, 2H), 2.69 (m, 2H), 2.89 (m, 1H), 2.97 (d, 1H), 6.4 (dd, 1H), 6.71 (d, 1H), 6.89 (d, 1H), 7.08 (m, 3H), 7.21 (m, 2H)
¹³C Carbon-13 12.1, 25.2, 35.8, 36.1, 36.8, 37.2, 45.3, 46.5, 57.2, 60.4, 112.1, 114.2, 125.8, 128.3, 128.7, 129.2, 137.9, 140.2, 142.3, 155.8

Data sourced from a study on the synthesis of benzomorphane analgesics. researchgate.net

Immunoassays and Receptor-Based Screening Methods

Immunoassays and receptor-based screening methods are fundamental tools for investigating the pharmacological profile of compounds like this compound. These techniques are essential for determining how the molecule interacts with biological targets, particularly receptors in the central nervous system. patsnap.com

Immunoassays are analytical methods that rely on the specific binding between an antigen (the drug molecule) and an antibody. analyticaltoxicology.com In a typical competitive immunoassay format, a labeled version of the drug competes with the unlabeled drug in a sample for a limited number of antibody binding sites. analyticaltoxicology.com By measuring the signal from the labeled drug, researchers can quantify the amount of the target drug in the sample. analyticaltoxicology.com While highly sensitive, specific immunoassays for Phenazocine itself are not as commonly detailed in literature as receptor-based methods.

Receptor-based screening methods, particularly radioligand binding assays, are extensively used to characterize the interaction of Phenazocine with various opioid and sigma receptors. mdpi.comnih.govnih.gov Phenazocine is known to interact with mu (μ), kappa (κ), and sigma (σ) opioid receptors. patsnap.comwikipedia.org These assays work by measuring the ability of a test compound (like Phenazocine) to displace a radioactively labeled ligand that is known to bind to a specific receptor type. mdpi.com The affinity of the test compound for the receptor is then determined and is typically expressed as the inhibition constant (Ki). mdpi.com

Research has utilized these methods to explore the binding profiles of Phenazocine and its derivatives. For instance, competitive binding studies have been conducted to evaluate the affinity of related compounds for μ, δ, κ, and σ receptors using specific radioligands such as [³H]-DAMGO, [³H]-Deltorphin II, [³H]-U69,593, and [³H]-(+)-pentazocine, respectively. mdpi.com Such studies are crucial for understanding the structure-activity relationships that govern the compound's pharmacological effects. nih.govmdpi.com The interaction with sigma receptors, once considered a type of opioid receptor, has also been a subject of investigation using ligands like [³H]SKF-10047, for which Phenazocine shows affinity. nih.govnih.gov

Interactive Table 2: Receptor Types and Radioligands in Phenazocine-Related Research

Receptor Type Example Radioligand Used in Assays Significance Reference
Mu (μ) Opioid Receptor [³H]-DAMGO Primary target for many opioid analgesics, mediating analgesic effects. patsnap.com mdpi.com
Delta (δ) Opioid Receptor [³H]-Deltorphin II Involved in mood modulation and analgesia. patsnap.com mdpi.com
Kappa (κ) Opioid Receptor [³H]-U69,593 Associated with analgesia, as well as dysphoria and sedation. patsnap.com mdpi.com
Sigma-1 (σ₁) Receptor [³H]-(+)-Pentazocine A unique receptor class involved in various cellular functions; a target for Phenazocine. mdpi.comwikipedia.org mdpi.com

This table summarizes common receptors and radioligands used in binding assays relevant to the study of benzomorphan opioids like Phenazocine.

Future Directions and Emerging Research Avenues in Phenazocine Hydrobromide Research

Rational Design of Novel Phenazocine Analogue Scaffolds with Tuned Receptor Selectivity

The rational design of new molecules based on the phenazocine scaffold is a cornerstone of modern medicinal chemistry, aiming to create analogues with precisely tailored affinities for specific opioid receptor subtypes. nih.gov The benzomorphan (B1203429) nucleus of phenazocine is considered a versatile and privileged scaffold from which numerous drugs targeting opioid and sigma receptors have been developed. researchgate.net Researchers have identified that the N-substituent and the 8-phenolic hydroxyl group on the benzomorphan skeleton are critical for modulating opioid receptor recognition, affinity, and functional activity. researchgate.netmdpi.com

By systematically modifying these key structural features, scientists can fine-tune the receptor selectivity of new compounds. For instance, strategic alterations to the N-substituent on the (−)-cis-N-normetazocine skeleton can shift the pharmacological profile, leading to the development of dual-target ligands like MOR/DOR (mu/delta opioid receptor) agonists. researchgate.net Research into analogues has demonstrated that replacing the phenyl ring in the N-substituent with different electron-rich or electron-deficient rings can significantly alter binding affinities at mu (μ), delta (δ), and kappa (κ) opioid receptors. mdpi.com This approach allows for the development of compounds with enhanced selectivity for a particular receptor or a desired combination of receptor activities. nih.govunivie.ac.at The ultimate goal is to generate novel analgesic candidates with improved therapeutic profiles, such as potent pain relief with a reduced capacity for tolerance development. researchgate.net

Table 1: Key Structural Modifications and Their Impact on Receptor Selectivity

Structural Modification Area Example Modification Resulting Pharmacological Profile Reference
N-substituent Replacement of phenyl ring with o-aminopyridine moiety High affinity for MOR and KOR mdpi.com
N-substituent Introduction of (2R/S)‐2‐methoxy‐2‐ phenylethyl group Dual-target MOR/DOR agonist activity researchgate.net
Benzomorphan Nucleus Stereochemical variations Dextro enantiomers show high affinity for σ1 receptor, while levo enantiomers bind to opioid receptors researchgate.net

Investigation of Biased Agonism at Opioid Receptors for Differentiated Pharmacological Profiles

A significant and promising area of opioid research is the exploration of biased agonism, also known as functional selectivity. binasss.sa.cr Opioid receptors, like other G protein-coupled receptors (GPCRs), can activate multiple intracellular signaling cascades. nih.govnih.gov The prevailing hypothesis is that the activation of the G protein signaling pathway is primarily responsible for the desired analgesic effects of opioids. mdpi.com Conversely, the engagement of the β-arrestin pathway is thought to mediate many of the undesirable side effects, including respiratory depression, tolerance, and gastrointestinal issues. nih.govmdpi.com

Biased agonists are ligands that preferentially activate one of these pathways over the other. mdpi.com The development of G protein-biased agonists for the mu-opioid receptor (MOR) is a major goal, with the intention of creating new analgesics that retain the pain-relieving efficacy of traditional opioids like morphine but with a significantly improved safety profile. mdpi.comfrontiersin.org Compounds such as Oliceridine (TRV130) have been developed based on this principle, showing a preference for G protein signaling over β-arrestin recruitment. binasss.sa.crfrontiersin.org While phenazocine itself has not been the primary focus of historical biased agonism studies, its scaffold is a viable platform for designing novel analogues with specific biased signaling properties. By understanding the structural determinants that lead to biased signaling, researchers can apply these principles to phenazocine-derived compounds to create differentiated pharmacological profiles, potentially separating analgesia from adverse effects. frontiersin.org

Table 2: Signaling Pathways in Opioid Receptor Function

Signaling Pathway Associated Effects (Hypothesized) Therapeutic Goal of Biased Agonism Reference
G Protein Pathway Analgesia (Therapeutic Effect) Maximize activation for pain relief nih.govmdpi.com
β-Arrestin Pathway Respiratory Depression, Tolerance, Constipation (Adverse Effects) Minimize activation to improve safety profile nih.govmdpi.com

Advanced Computational Chemistry and Molecular Modeling for Drug Discovery

The advancement of computational chemistry and molecular modeling has revolutionized the drug discovery process, enabling faster and more efficient identification and optimization of lead compounds. nih.govresearchgate.net These in silico techniques are integral to the future of phenazocine research, providing powerful tools to predict how new analogues will interact with their biological targets. plos.orgmdpi.com

Molecular docking, a key computational method, allows scientists to simulate the binding of a ligand, such as a phenazocine derivative, to the three-dimensional structure of a receptor. nih.govplos.org This helps in predicting binding affinity and understanding the specific molecular interactions that stabilize the ligand-receptor complex. Molecular dynamics (MD) simulations further enhance this understanding by modeling the movement and conformational changes of the receptor and ligand over time, providing insights into the dynamic nature of their interaction. researchgate.net These computational strategies are used for virtual screening of large compound libraries to identify promising candidates and for the rational design of new molecules with desired properties, such as improved selectivity or peripheral restriction to reduce central nervous system side effects. nih.govmdpi.com By enriching compound libraries with molecules that are computationally predicted to be active and selective, researchers can streamline the discovery pipeline, reducing the time and cost associated with synthesizing and testing new drugs. nih.govresearchgate.net

Exploration of Polypharmacology: Dual-Targeting Ligands based on the Phenazocine Framework

Polypharmacology represents a paradigm shift from the traditional "one drug, one target" model to an approach that designs single chemical entities to interact with multiple biological targets. vub.benih.gov This strategy is particularly relevant for complex conditions like pain, where multiple pathways are involved. vub.be Designing dual-target or multi-target ligands can result in additive or synergistic therapeutic effects and potentially an improved side-effect profile compared to administering multiple separate drugs. vub.benih.gov

The phenazocine structure is an excellent scaffold for the development of such multi-target-directed ligands (MTDLs). researchgate.netresearchgate.net A significant area of investigation is the creation of bifunctional ligands that combine MOR agonism for pain relief with antagonism of the sigma-1 receptor (σ1R). researchgate.netresearchgate.net The σ1 receptor is implicated in the modulation of opioid analgesia, and its antagonism may enhance pain relief and mitigate certain opioid side effects. researchgate.net Studies have confirmed that phenazocine enantiomers possess a mixed MOR agonist/σ1R antagonist profile, making them valuable lead compounds for this line of research. researchgate.net Furthermore, the benzomorphan framework has been successfully utilized to develop dual MOR/DOR agonists, which may offer potent analgesia with reduced tolerance. researchgate.netresearchgate.net The exploration of polypharmacology using the phenazocine framework opens up new avenues for creating innovative analgesics with complex, beneficial mechanisms of action. frontiersin.org

Q & A

Basic: What are the critical chemical identifiers and pharmacological properties of phenazocine hydrobromide?

This compound (C₂₂H₂₈BrNO₄) is a synthetic opioid agonist with the IUPAC name 1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(2-phenylethyl)-2,6-methano-3-benzazocin-8-ol hydrobromide. Key pharmacological data include an LD₅₀ of 11 mg/kg (intravenous, mice) and 90 mg/kg (oral, rats) . Its structural backbone—a 6,7-benzomorphan scaffold with phenethyl and methyl substituents—confers potent analgesic activity, approximately 10x morphine in animal models . Researchers should prioritize X-ray crystallography for structural validation (e.g., triclinic symmetry, space group P1) and HPLC with UV detection for purity assessment in synthesis workflows .

Basic: How is this compound synthesized, and what analytical methods validate its purity?

Synthesis typically involves alkylation of the benzomorphan core followed by hydrobromide salt formation. Critical steps include:

  • Alkylation : Reaction of 2-phenylethyl bromide with the benzomorphan precursor under anhydrous conditions.
  • Salt formation : Neutralization with HBr in methanol/water mixtures to yield crystalline this compound .
    For purity validation, use:
  • HPLC : C18 column, mobile phase of acetonitrile/0.1% trifluoroacetic acid, UV detection at 254 nm .
  • Melting point : Reported range 159–159.5°C (decomposes) for the (-)-enantiomer .

Advanced: How does this compound’s conformational flexibility influence opioid receptor binding and activity?

X-ray crystallography and potential-energy calculations reveal that the phenethyl substituent adopts a gauche conformation, positioning it near the opioid receptor’s hydrophobic pocket. Despite this, the analgesic activity is not strictly conformation-dependent; methyl substitution at the 9-position (vs. ethyl in dimephen) reduces steric hindrance, enhancing receptor affinity . Methodologically, combine:

  • Structural studies : Single-crystal X-ray diffraction (e.g., triclinic P1 symmetry, a = 10.263 Å, b = 14.307 Å) .
  • Molecular docking : Compare binding energies of phenethyl vs. alternative substituents using software like AutoDock Vina.

Advanced: How can discrepancies in reported LD₅₀ values (e.g., 11 mg/kg vs. 20 mg/kg) be resolved in preclinical studies?

Discrepancies arise from variations in animal models, administration routes, or enantiomeric purity. To address this:

  • Standardize models : Use isogenic rodent strains (e.g., C57BL/6 mice) and controlled dosing protocols.
  • Chiral resolution : Validate enantiomeric composition via chiral HPLC (e.g., Chiralpak AD-H column) since the (-)-enantiomer is pharmacologically active .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate historical data while controlling for covariates like sex and age .

Advanced: What experimental designs optimize in vitro-to-in vivo translation of this compound’s pharmacokinetics?

Use a tiered approach:

In vitro assays : Measure metabolic stability in liver microsomes (human vs. rodent) with LC-MS/MS quantification.

Physiologically based pharmacokinetic (PBPK) modeling : Incorporate parameters like logP (2.1) and plasma protein binding (≥85%) .

In vivo validation : Employ serial blood sampling in rodents paired with compartmental modeling to estimate AUC and clearance .

Advanced: How do hydrogen-bonding patterns in this compound’s crystal structure impact its stability and formulation?

The hemihydrate form exhibits hydrogen bonds between the bromide ion, hydroxyl group (O–H⋯Br⁻), and water molecules. These interactions stabilize the lattice but may reduce solubility. Mitigate this via:

  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution .
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity under varying humidity (e.g., 0–90% RH) .

Basic: What regulatory guidelines govern the use of this compound in controlled substance research?

It is classified as a Schedule II opioid (US) and regulated under the Single Convention on Narcotic Drugs. Researchers must:

  • Obtain DEA licensure : For synthesis, storage, and animal testing.
  • Documentation : Maintain chain-of-custody records compliant with 21 CFR §1304 .

Advanced: What strategies resolve conflicting data on phenazocine’s efficacy in neuropathic vs. nociceptive pain models?

Contradictions arise from mechanistic differences (µ-opioid vs. κ-opioid receptor activation). Design studies to:

  • Receptor profiling : Use selective antagonists (e.g., β-funaltrexamine for µ-opioid) in knockout mice .
  • Behavioral assays : Compare efficacy in chronic constriction injury (neuropathic) vs. tail-flick (nociceptive) models. Include dose-response curves (0.1–10 mg/kg) and negative controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.